molecular formula C11H11NO4S B1489318 1-(5-Acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid CAS No. 2098081-37-7

1-(5-Acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid

Cat. No. B1489318
M. Wt: 253.28 g/mol
InChI Key: QIWUDLKVJWXJKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Azetidines, which are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry, are driven by a considerable ring strain . This strain allows for unique reactivity that can be triggered under appropriate reaction conditions . The synthesis of azetidines has seen remarkable advances recently .


Molecular Structure Analysis

The empirical formula of 1-(5-Acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid is C4H7NO2 . Its unique structure contributes to its potential applications in various scientific research areas.


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain . This strain allows for unique reactivity that can be triggered under appropriate reaction conditions . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .


Physical And Chemical Properties Analysis

The molecular weight of 1-(5-Acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid is 101.10 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Organic Synthesis and Medicinal Chemistry

    • Azetidines, including “1-(5-Acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid”, are important four-membered heterocycles used in organic synthesis and medicinal chemistry .
    • The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
    • Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions .
  • Drug Discovery

    • “1-(5-Acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid” is a versatile chemical compound with potential applications in drug discovery.
    • Its unique structure and properties make it a promising candidate for drug discovery.
    • In medical research, the compound has been studied for its role in drug development.
    • Clinical trials have shown promising results in the treatment of inflammatory diseases and cancer.
  • Materials Science and Catalysis Studies

    • “1-(5-Acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid” also has potential applications in materials science and catalysis studies.
  • Antibacterial Activity

    • Azetidines, including “1-(5-Acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid”, have been studied for their antibacterial activity .
    • The β-lactam ring (2-azetidinone) is the most studied synthesis of lactams carried out by synthetic organic chemists and medicinal chemists due to its medicinal value .
    • Penicillins and cephalosporins, which contain a β-lactam ring, are known for their antibacterial properties .
  • Synthesis of New Functionalized Aziridine-2- and Azetidine-3-Carboxylic Acid Derivatives

    • “1-(5-Acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid” can be used in the synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives .
    • These derivatives have found application as β-proline analogues and have been used for various purposes .
  • Agrochemical Research

    • Azetidine and its derivatives, including “1-(5-Acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid”, are valuable compounds in agrochemical research .
  • Polymerization

    • Aziridines and azetidines, including “1-(5-Acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid”, can be used as building blocks for polyamines by anionic and cationic ring-opening polymerization .
    • The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .
  • Synthetic Methodology

    • Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .
    • The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
    • Azetidines have been used as motifs in drug discovery, polymerization, and chiral templates .
  • Reactive Azetidines

    • “1-(5-Acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid” can be used in the synthesis of immensely reactive azetidines .
    • These reactive azetidines can be further treated with different nucleophiles to yield corresponding cyano, thiocyano, azido, and phenoxy azetidine-3-carboxylic acid esters .

Safety And Hazards

While specific safety and hazard information for 1-(5-Acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid is not available, general safety data for azetidine derivatives suggest that they may cause skin and eye irritation, and may be harmful if swallowed . They should be handled with appropriate personal protective equipment and used only in well-ventilated areas .

Future Directions

Azetidines have seen remarkable advances in their chemistry and reactivity recently . They are used in drug discovery, polymerization, and as chiral templates . The focus on the most recent advances, trends, and future directions in the synthesis, reactivity, and application of azetidines suggests promising future directions for 1-(5-Acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid .

properties

IUPAC Name

1-(5-acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S/c1-6(13)8-2-3-9(17-8)10(14)12-4-7(5-12)11(15)16/h2-3,7H,4-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWUDLKVJWXJKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)N2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Acetylthiophene-2-carbonyl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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